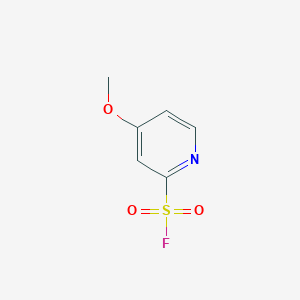

4-Methoxypyridine-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxypyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO3S It is a derivative of pyridine, featuring a methoxy group at the 4-position and a sulfonyl fluoride group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxypyridine-2-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a pyridine derivative. One common method is the direct fluorosulfonylation of 4-methoxypyridine using fluorosulfonyl radicals. This process can be carried out under mild conditions, making it an efficient approach for producing sulfonyl fluorides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale fluorosulfonylation reactions, which are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxypyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfone.

Aplicaciones Científicas De Investigación

Chemical Biology

Covalent Probes

4-Methoxypyridine-2-sulfonyl fluoride serves as a covalent probe for studying enzyme function and protein interactions. Sulfonyl fluorides, including this compound, are known to selectively modify nucleophilic amino acids such as serine, cysteine, and lysine, facilitating the exploration of enzyme active sites and protein dynamics . This property is particularly useful in identifying and validating drug targets in various biological pathways.

Enzyme Inhibition

The compound has been utilized as an inhibitor for specific enzymes, including serine hydrolases. For instance, sulfonyl fluorides have been shown to inhibit polyisoprenylated methylated protein methyl esterase, which is relevant in cancer research . The ability to form stable covalent bonds with target enzymes enables researchers to dissect the roles of these enzymes in cellular processes.

Drug Discovery

Synthetic Applications

In drug development, this compound can be employed to synthesize bioactive compounds through the SuFEx (sulfur(VI) fluoride exchange) reaction. This reaction allows for the introduction of sulfonyl fluoride groups into various organic molecules, enhancing their pharmacological properties . The compound's reactivity can be harnessed to create libraries of potential drug candidates that can be screened for biological activity.

Targeted Therapeutics

The specificity of sulfonyl fluorides for certain amino acid residues makes them ideal candidates for developing targeted therapeutics. For example, modifications using this compound can lead to the creation of selective inhibitors for proteins involved in disease pathways, thus paving the way for more effective treatments with fewer side effects .

Case Studies and Research Findings

Several studies illustrate the diverse applications of this compound:

- Inhibition Studies : Research demonstrated that sulfonyl fluorides could effectively inhibit Ral GTPases by forming covalent bonds at specific tyrosine residues. This inhibition was linked to reduced cancer cell viability and invasion .

- Chemical Probes Development : A study highlighted the use of sulfonyl fluoride derivatives in probing enzyme binding sites, showcasing their utility in understanding protein-ligand interactions and enzyme mechanisms .

- Synthesis of Bioactive Compounds : The compound has been integrated into synthetic pathways to develop novel inhibitors targeting g-secretase, a key player in Alzheimer's disease .

Data Tables

Mecanismo De Acción

The mechanism of action of 4-Methoxypyridine-2-sulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition. This reactivity makes it a valuable tool for studying enzyme function and developing enzyme inhibitors.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxypyridine-2-sulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

4-Methoxypyridine-2-sulfonamide: Features a sulfonamide group, making it less reactive compared to the sulfonyl fluoride derivative.

2-Fluoropyridine: A simpler fluorinated pyridine derivative without the sulfonyl group.

Uniqueness

4-Methoxypyridine-2-sulfonyl fluoride is unique due to the presence of both a methoxy group and a sulfonyl fluoride group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Actividad Biológica

4-Methoxypyridine-2-sulfonyl fluoride (CAS No. 2228189-29-3) is a sulfonyl fluoride compound that has garnered interest in the field of chemical biology due to its unique reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound features a pyridine ring substituted with a methoxy group and a sulfonyl fluoride moiety. This structure contributes to its electrophilic nature, making it a valuable tool in biochemical research.

Sulfonyl fluorides, including this compound, act as covalent inhibitors by forming stable adducts with nucleophilic residues in proteins, such as serine and cysteine. This covalent modification can lead to significant changes in protein function, making these compounds useful in studying enzyme mechanisms and protein interactions.

Table 1: Comparison of Covalent Modification by Sulfonyl Fluorides

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that sulfonyl fluorides possess antimicrobial activity against certain bacterial strains. The mechanism is believed to involve the inhibition of essential bacterial enzymes.

- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit serine proteases, which are critical in numerous biological processes. Inhibition studies suggest that it can effectively block the active site of these enzymes, leading to decreased enzymatic function.

- Cancer Research : Preliminary studies indicate potential applications in cancer therapy, particularly through the inhibition of specific pathways involved in tumor growth and metastasis.

Case Study 1: Inhibition of Serine Proteases

A study investigated the effects of this compound on trypsin-like serine proteases. The compound was found to significantly reduce enzyme activity, demonstrating its potential as a therapeutic agent against diseases mediated by these proteases.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound's effectiveness was attributed to its ability to disrupt bacterial protein synthesis pathways.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including electrochemical approaches that enhance environmental sustainability. Its applications extend beyond biological research; it is also utilized in synthetic chemistry as a building block for more complex molecules.

Propiedades

IUPAC Name |

4-methoxypyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c1-11-5-2-3-8-6(4-5)12(7,9)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSASQABKCTKHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.